molecular formula C14H10BrIO2 B2554417 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde CAS No. 832674-20-1

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde

Cat. No.: B2554417
CAS No.: 832674-20-1
M. Wt: 417.04
InChI Key: ABXBTLGKTPITQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyl ether group, a bromine atom, and an iodine atom attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-5-bromo-3-iodobenzoic acid.

    Reduction: 2-(Benzyloxy)-5-bromo-3-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-bromo-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of iodine.

    2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of iodine.

    2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of iodine.

Uniqueness

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to its analogs. The combination of these halogens with the benzyloxy and aldehyde groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromo-3-iodo-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXBTLGKTPITQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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